molecular formula C13H18ClNO2 B2734994 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride CAS No. 1909325-65-0

3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride

Cat. No.: B2734994
CAS No.: 1909325-65-0
M. Wt: 255.74
InChI Key: PQOVHZPJZHPMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . It is a derivative of benzoic acid, featuring a piperidine ring substituted with a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride typically involves the reaction of 3-(1-Methylpiperidin-3-yl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

  • Dissolving 3-(1-Methylpiperidin-3-yl)benzoic acid in a suitable solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolating the product by filtration and drying .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .

Properties

IUPAC Name

3-(1-methylpiperidin-3-yl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-14-7-3-6-12(9-14)10-4-2-5-11(8-10)13(15)16;/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOVHZPJZHPMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=CC(=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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